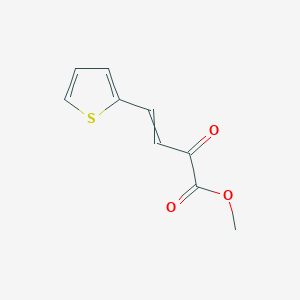![molecular formula C20H25NO5 B14338997 Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate CAS No. 101192-17-0](/img/structure/B14338997.png)
Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate is a complex organic compound with the following structural formula:
CH3CH2C(O)C(O)OCH2CH2C(O)OCH2C(O)OC9H6N
It contains two ester groups (diethyl propanedioate) linked to a quinoline ring via an ethoxy bridge. The quinoline moiety imparts interesting properties to this compound.
Preparation Methods
Synthetic Routes::
Malonic Ester Synthesis:
Direct Esterification:
Industrial Production:: Industrial-scale production typically employs the malonic ester synthesis due to its efficiency and yield.
Chemical Reactions Analysis
Reactivity: Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate is relatively stable but can undergo various reactions.
Common Reagents and Conditions:
Major Products: Hydrolysis produces the diacid, while alkylation results in alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The quinoline ring is found in many bioactive compounds, making this compound relevant for drug discovery.
Coordination Chemistry:
Photophysics: Quinoline derivatives exhibit fluorescence properties, useful in sensors and imaging.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or other biomolecules due to its quinoline moiety.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of quinoline, ester, and ethoxy groups sets it apart.
Similar Compounds: Related compounds include ethyl quinoline carboxylates and other quinoline derivatives.
Properties
CAS No. |
101192-17-0 |
|---|---|
Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
diethyl 2-(1-ethoxy-2-quinolin-2-ylethyl)propanedioate |
InChI |
InChI=1S/C20H25NO5/c1-4-24-17(18(19(22)25-5-2)20(23)26-6-3)13-15-12-11-14-9-7-8-10-16(14)21-15/h7-12,17-18H,4-6,13H2,1-3H3 |
InChI Key |
BYZLJWVUMFJNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=NC2=CC=CC=C2C=C1)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


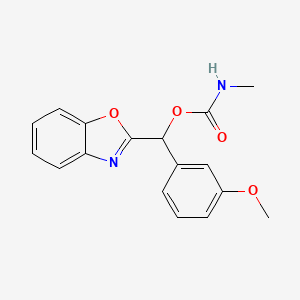
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
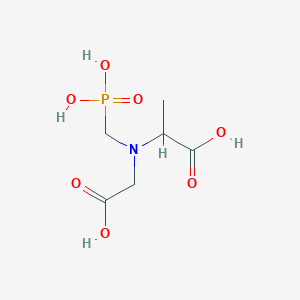
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)

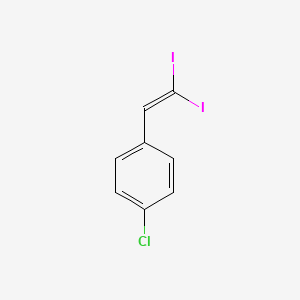
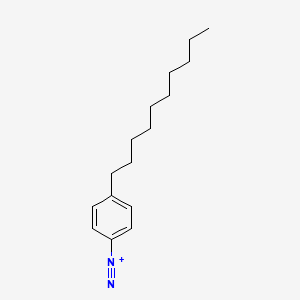

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
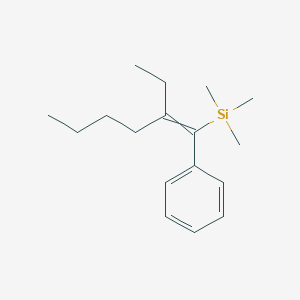
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

